A Technical Guide to the Physicochemical Properties of Iron(II) Sulfamate Solutions
A Technical Guide to the Physicochemical Properties of Iron(II) Sulfamate Solutions
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of iron(II) sulfamate (Fe(NH₂SO₃)₂) solutions. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the chemical identity, solubility, pH, and stability of these solutions. It offers field-proven insights into the causality behind experimental choices for characterization and presents detailed, self-validating protocols for concentration determination and stability assessment. By integrating authoritative references and visual data representations, this guide serves as an essential resource for understanding and effectively utilizing iron(II) sulfamate in research and industrial applications.
Introduction
1.1. Overview of Iron(II) Sulfamate
Iron(II) sulfamate, also known as ferrous sulfamate, is an inorganic compound consisting of a central iron atom in the +2 oxidation state coordinated to two sulfamate anions.[1] Its chemical formula is Fe(NH₂SO₃)₂.[2] In its solid form, it can exist as a hydrate, and it is most commonly supplied and utilized as a green-colored aqueous solution.[1][2][3] The compound is valued for its high water solubility and its role as a source of ferrous ions in various chemical processes.[1][3]
1.2. Significance and Applications
The unique properties of iron(II) sulfamate solutions make them indispensable in several high-technology fields:
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Electroplating: Iron sulfamate baths are widely used for electroplating iron and iron alloys. The sulfamate anion contributes to producing deposits with low internal stress, high ductility, and excellent adhesion, which is critical for components that may undergo flexing or crimping.[4][5]
-
Nuclear Reprocessing: As a robust reducing agent, ferrous sulfamate is employed to control and adjust the valence states of plutonium and neptunium in nitric acid solutions during nuclear fuel reprocessing.[6][7]
-
Chemical Synthesis and Analysis: It serves as a reductant and an extractant in various analytical chemistry procedures.[1]
Understanding the fundamental physicochemical properties of these solutions is paramount for optimizing these applications, ensuring process stability, and guaranteeing the quality of the final product.
Core Physicochemical Properties
2.1. Chemical Identity
A clear definition of the material is the foundation of any scientific investigation. The key identifiers for iron(II) sulfamate are summarized below.
| Property | Value | Reference |
| CAS Number | 14017-39-1 | [1][2][3] |
| Molecular Formula | Fe(NH₂SO₃)₂ or FeH₄N₂O₆S₂ | [2][3] |
| Molecular Weight | 248.02 g/mol | [2][3] |
| Common Synonyms | Ferrous sulfamate, Iron(2+) disulfamate | [1][3] |
| Typical Appearance | Green liquid (in aqueous solution) | [1][2][3] |
2.2. Solubility and Appearance
Iron(II) sulfamate is well-characterized by its high solubility in water.[1][3] Commercially, it is often available as a concentrated aqueous solution, typically in the range of 38-42%.[2] Upon dissolution, it forms the metal aquo complex [Fe(H₂O)₆]²⁺, which imparts a characteristic pale green color to the solution.[8] The intensity of this color is dependent on the concentration of the ferrous ion.
2.3. pH and Acidity of Aqueous Solutions
Solutions of iron(II) salts are typically acidic due to the hydrolysis of the hydrated ferrous ion. While specific pH data for iron(II) sulfamate solutions are not extensively published, data for the closely related iron(II) sulfate shows that a 5% solution has a pH in the range of 3.0 to 4.0.[9] This acidic nature is crucial for the stability of the Fe(II) ion, as it helps to suppress oxidation to Fe(III). In electroplating applications, the pH of the bath is a critical parameter and is often maintained between 2.5 and 3.5 using sulfamic acid or ammonium hydroxide.[10]
Stability of Iron(II) Sulfamate Solutions
The primary challenge in working with iron(II) sulfamate solutions is their limited stability, particularly when exposed to atmospheric oxygen.
3.1. Mechanism of Oxidation: The Fe(II)/Fe(III) Couple
The ferrous ion (Fe²⁺) is susceptible to oxidation to the ferric ion (Fe³⁺). This process is thermodynamically favorable in the presence of an oxidizing agent, most commonly atmospheric oxygen. Solutions of iron(II) compounds that are not maintained at a low pH will readily oxidize, forming a mixture of iron(III) sulfate and insoluble yellow-red iron(III) oxide or hydroxide precipitates.[10] This degradation is visually indicated by the solution turning from green to a yellow or brownish hue and the formation of turbidity.[10]
3.2. Factors Influencing Stability
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pH: The rate of oxidation increases significantly with increasing pH. Maintaining an acidic environment (pH < 4) is the most effective way to slow this degradation.
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Temperature: Oxidation is a thermally activated process. A study on the stability of ferrous sulfamate in nitric acid found that the rate of oxidation increased with temperature, with a calculated apparent activation energy of 23.5 kcal/mol.[6] Therefore, storing solutions at lower temperatures is recommended.
-
Atmospheric Exposure: The presence of oxygen is the primary driver of oxidation. Minimizing the headspace in storage containers and, for high-purity applications, blanketing the solution with an inert gas like nitrogen or argon can significantly extend its shelf life. Commercial solutions are sometimes stabilized with iron powder.[11] The material is often described as "air sensitive".[3]
Experimental Characterization Protocols
To ensure reproducibility and accuracy in research, standardized protocols for the preparation and characterization of iron(II) sulfamate solutions are essential.
4.1. Protocol: Preparation of an Iron(II) Sulfamate Stock Solution
Causality: This protocol is designed to create a relatively stable stock solution by minimizing dissolved oxygen and maintaining an acidic pH from the outset to inhibit premature oxidation of the Fe(II) ion.
Methodology:
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Deoxygenate Water: Sparge high-purity deionized water with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Acidify: To the deoxygenated water, add a small amount of sulfamic acid to achieve a pH between 2.5 and 3.0. This pre-acidification prevents the hydrolysis and oxidation of the iron(II) salt upon dissolution.
-
Dissolution: Weigh the required amount of solid iron(II) sulfamate and dissolve it in the deoxygenated, acidified water with gentle stirring. Perform this step under a continuous blanket of inert gas if possible.
-
Final Volume: Once fully dissolved, bring the solution to the final desired volume using the deoxygenated, acidified water.
-
Storage: Transfer the solution to a tightly sealed container, minimizing headspace. For long-term storage, purge the headspace with inert gas and store in a cool, dark location.
4.2. Protocol: Determination of Iron(II) Concentration via UV-Vis Spectrophotometry
Causality: This method provides a reliable and accurate measurement of the Fe(II) concentration. It relies on the formation of a stable, intensely colored complex between Fe(II) and 1,10-phenanthroline. Hydroxylamine hydrochloride is used as a reducing agent to ensure any Fe(III) that may have formed is converted back to Fe(II), thus allowing for the determination of the total iron concentration, which is often the parameter of interest. If only Fe(II) is to be measured, this step should be omitted.
Methodology:
-
Reagent Preparation:
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water, warming gently if necessary.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Buffer Solution (Sodium Acetate): Prepare a suitable buffer to maintain the pH in the optimal range for complex formation (typically pH 4-6).
-
-
Sample Preparation: Prepare a dilution of the iron(II) sulfamate stock solution such that the final concentration falls within the linear range of the calibration curve (e.g., 1-8 mg/L).[12]
-
Complex Formation:
-
To a 10 mL volumetric flask, add the diluted iron(II) sample.
-
Add 1 mL of the hydroxylamine hydrochloride solution and mix. Allow to stand for 10 minutes to ensure complete reduction of any Fe(III).
-
Add 2 mL of the 1,10-phenanthroline solution.
-
Add the buffer solution to adjust the pH.
-
Dilute to the 10 mL mark with deionized water and mix thoroughly.
-
-
Measurement: Allow the color to develop for 15-20 minutes. Measure the absorbance of the orange-red complex at its maximum wavelength (λ_max ≈ 510 nm) using a UV-Vis spectrophotometer.
-
Quantification: Determine the concentration using a calibration curve prepared from standards of known iron concentration.
4.3. Protocol: Assessing Solution Stability
Causality: This protocol establishes a framework to quantify the rate of degradation of an iron(II) sulfamate solution under specific environmental conditions (e.g., ambient light and air exposure vs. dark, inert atmosphere). This provides critical data for determining the viable shelf-life and optimal storage conditions for the solution in a given application.
Methodology:
-
Preparation: Prepare a fresh solution of iron(II) sulfamate as described in Protocol 4.1.
-
Initial Measurement (T=0): Immediately after preparation, take an aliquot of the solution and determine its Fe(II) concentration using the method in Protocol 4.2. This is the baseline reading.
-
Experimental Setup: Divide the remaining solution into two or more storage containers representing the conditions to be tested (e.g., one sealed tightly and stored in the dark; another left open to the atmosphere on a lab bench).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, and 48 hours), carefully extract an aliquot from each experimental container.
-
Analysis: Immediately analyze the Fe(II) concentration of each aliquot using the same method as the baseline measurement.
-
Data Interpretation: Plot the Fe(II) concentration as a function of time for each condition. The rate of decrease in concentration provides a quantitative measure of the solution's stability under those conditions.
Conclusion
Iron(II) sulfamate solutions are critical components in advanced technological fields, primarily due to the properties of the hydrated ferrous ion. Their high solubility and utility as a source for ductile electrodeposits and as a precise reducing agent are well-established. However, the inherent instability of the Fe(II) ion in the presence of atmospheric oxygen necessitates a thorough understanding of its physicochemical behavior. The stability is critically dependent on environmental factors, with low pH, low temperature, and exclusion of oxygen being essential for preserving the solution's integrity. The protocols detailed in this guide provide a robust framework for the preparation, quantification, and stability assessment of iron(II) sulfamate solutions, enabling researchers and scientists to achieve greater accuracy and reproducibility in their work.
References
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Ondrejcin, R. S. (1963). Stability of Ferrous Sulfamate in Nitric Acid Solutions. E.I. du Pont de Nemours & Co. Retrieved from [Link]
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LookChem. (n.d.). Cas 14017-39-1, FERROUS SULFAMATE. Retrieved from [Link]
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Lutz, H.D. (1983). Iron(II) Sulfite Solubility. IUPAC-NIST Solubility Data Series. Retrieved from [Link]
- Long, G. J., & Robinson, W. T. (1981). Synthesis and Structural Studies of Iron (II) and Iron (III) Sulfonates. Inorganic Chemistry, 20(5), 1370-1376.
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CPAChem. (2019, April 24). Safety data sheet - Iron (II) Sulphate 0.1M. Retrieved from [Link]
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Smit, J., & Ogburn, F. (1969). Evaluation of a proprietary iron sulfamate plating bath: Technical report. National Bureau of Standards. Retrieved from [Link]
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Sciencemadness Wiki. (2023, November 18). Iron(II) sulfate. Retrieved from [Link]
- Lee, J. H., et al. (2002). Method for electroplating Ni-Fe-P alloys using sulfamate solution. Google Patents (U.S. Patent No. 6,428,683).
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Savannah River Site. (2003). Studies with Ferrous Sulfamate and Alternate Reductants for 2nd Uranium Cycle. OSTI.GOV. Retrieved from [Link]
- Rosenberg, S., et al. (2001). Electroplating formulation and process for plating iron onto aluminum/aluminum alloys. Google Patents (U.S. Patent No. 6,284,123).
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Wikipedia. (n.d.). Iron(II) sulfate. Retrieved from [Link]
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CP Lab Safety. (n.d.). Iron(II) sulfamate, 250 grams. Retrieved from [Link]
- Ussher, S. J., et al. (2017). A Comparison between Four Analytical Methods for the Measurement of Fe(II) at Nanomolar Concentrations in Coastal Seawater. Frontiers in Marine Science, 4, 193.
- Al-Saidi, K. H. (2022). A new method for the determination of iron (II) in a pharmaceutical preparation using the color intensity (RGB) of a smartphone. ScienceScholar, 4(2), 1-10.
- Nikolić, V. D., et al. (2014). The synthesis and characterization of iron(II): Gluconate. Journal of the Serbian Chemical Society, 79(1), 45-56.
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Nikolić, V. D., et al. (2014). The synthesis and characterization of iron(II): Gluconate. SciSpace. Retrieved from [Link]
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Galvanica Consonni. (n.d.). Sulfamate Nickel Plating. Retrieved from [Link]
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Al-Saidi, K. H. (2022). A new method for the determination of iron (II) in a pharmaceutical preparation using the color intensity (RGB) of a smartphone. Neliti. Retrieved from [Link]
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Haz-Map. (n.d.). Iron(II) sulfamate - Hazardous Agents. Retrieved from [Link]
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Nikolić, V. D., et al. (2014). The synthesis and characterization of iron(II): Gluconate. Semantic Scholar. Retrieved from [Link]
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KC Jones Plating Company. (n.d.). Sulfamate Nickel Plating. Retrieved from [Link]
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